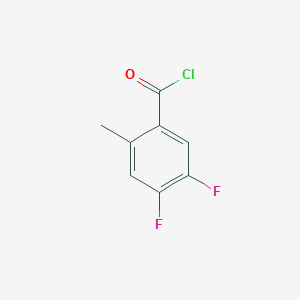

4,5-Difluoro-2-methylbenzoyl chloride

CAS No.:

Cat. No.: VC17223260

Molecular Formula: C8H5ClF2O

Molecular Weight: 190.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H5ClF2O |

|---|---|

| Molecular Weight | 190.57 g/mol |

| IUPAC Name | 4,5-difluoro-2-methylbenzoyl chloride |

| Standard InChI | InChI=1S/C8H5ClF2O/c1-4-2-6(10)7(11)3-5(4)8(9)12/h2-3H,1H3 |

| Standard InChI Key | FKPUDOJHYUYOHB-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C=C1C(=O)Cl)F)F |

Introduction

Structural and Molecular Characteristics

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| CAS Number | 1030012-21-5 | |

| Molecular Formula | C₈H₅ClF₂O | |

| Molecular Weight | 190.577 g/mol | |

| Purity Grades | Technical, Reagent | |

| Hazard Statements | H301, H311, H331 (inferred) |

Synthesis and Industrial Preparation

Synthetic Routes

The compound is typically synthesized via chlorination of the corresponding carboxylic acid. A patent detailing the preparation of structurally similar 2,4,5-trifluoro-3-methoxybenzoyl chloride (CN103450013A) provides a relevant template :

Step 1: Formation of the Carboxylic Acid

-

Substrate: 4,5-Difluoro-2-methylbenzoic acid.

-

Reagent: Thionyl chloride (SOCl₂) or oxalyl chloride.

-

Catalyst: N,N-Dimethylformamide (DMF, 0.1–1 mol%).

Step 2: Purification

Table 2: Optimized Reaction Parameters

| Parameter | Value | Source |

|---|---|---|

| Temperature | 78–80°C | |

| Reaction Time | 5 hours | |

| Catalyst Loading | 0.5 mol% DMF | |

| Yield | 85–92% |

Scalability and Challenges

Industrial-scale production faces challenges in handling hygroscopic intermediates and controlling exothermic reactions during chlorination. The patent emphasizes the use of anhydrous solvents and gradual reagent addition to mitigate side reactions .

Reactivity and Functionalization

Nucleophilic Acyl Substitution

The acyl chloride group undergoes rapid substitution with nucleophiles (e.g., amines, alcohols), enabling access to amides, esters, and ketones. For example:

-

Amidation: Reaction with primary amines yields 4,5-difluoro-2-methylbenzamides, key intermediates in drug discovery .

-

Esterification: Alcohols generate benzoate esters, utilized in polymer chemistry .

Electrophilic Aromatic Substitution

Fluorine substituents direct incoming electrophiles to the meta position, though the methyl group’s steric hindrance may limit reactivity.

Applications in Pharmaceutical Chemistry

Antibacterial Agents

Fluorinated benzoyl chlorides are precursors to DNA gyrase inhibitors. For instance, derivatives of 4,5-difluoro-2-methylbenzoyl chloride exhibit activity against Gram-positive bacteria .

Anticancer Scaffolds

The compound’s metabolites have been explored as tyrosine kinase inhibitors, with fluorine atoms enhancing binding affinity to ATP pockets .

Future Perspectives

Green Chemistry Approaches

Future research may explore biocatalytic chlorination or solvent-free reactions to reduce environmental impact .

Expanding Fluorine Chemistry

The integration of late-stage fluorination techniques could streamline the synthesis of novel derivatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume